5-Chlorothiazole
Overview
Description
5-Chlorothiazole is a heterocyclic compound with the molecular formula C3H2ClNS. It is a derivative of thiazole, where a chlorine atom is substituted at the 5th position of the thiazole ring. Thiazoles are known for their biological activity and are used in various pharmaceutical and agrochemical applications.
Mechanism of Action
Target of Action
5-Chlorothiazole primarily targets the GABA_A receptor in the central nervous system. This receptor plays a crucial role in mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By modulating this receptor, this compound can influence various neurological processes, including sedation, anxiolysis, and anticonvulsant activity .
Mode of Action
This compound acts as a positive allosteric modulator at the GABA_A receptor. This means that this compound enhances the receptor’s response to GABA without directly activating the receptor itself. When GABA binds to the GABA_A receptor, this compound increases the receptor’s affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus exerting a calming effect on the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway. By modulating the GABA_A receptor, this compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability. This can result in various downstream effects, including decreased anxiety, sedation, and anticonvulsant activity. Additionally, this compound may influence other pathways indirectly by altering the overall excitability of the nervous system .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly absorbed into the bloodstream. It is then distributed throughout the body, including the central nervous system, where it exerts its effects. This compound is metabolized primarily in the liver and excreted via the kidneys. The compound’s bioavailability and half-life can be influenced by factors such as liver function and renal clearance .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced inhibitory neurotransmission in the brain. By increasing the activity of the GABA_A receptor, this compound reduces neuronal excitability, leading to its sedative, anxiolytic, and anticonvulsant effects. These actions make this compound useful in the treatment of conditions such as anxiety disorders, insomnia, and epilepsy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the absorption of this compound, while high temperatures could potentially degrade the compound. Additionally, interactions with other medications or dietary components can alter the pharmacokinetics and pharmacodynamics of this compound, impacting its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chlorothiazole can be synthesized through several methods. One common method involves the reaction of thioamides with α-haloketones. For instance, the reaction of thioacetamide with chloroacetone under acidic conditions yields this compound. Another method involves the cyclization of α-chloro-β-mercaptoacetophenone with ammonia or amines.
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of thiazole. This process involves the direct introduction of chlorine into the thiazole ring, typically using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method is favored for its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: this compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, using bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include this compound sulfoxide and this compound sulfone.
Reduction Reactions: Products include dihydro-5-chlorothiazole.
Scientific Research Applications
5-Chlorothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and antifungal agents.
Medicine: this compound derivatives are investigated for their potential use in pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Chlorothiazole: Similar in structure but with the chlorine atom at the 2nd position. It has different reactivity and biological activity.
5-Bromothiazole: Similar in structure but with a bromine atom instead of chlorine. It has different physical and chemical properties.
5-Methylthiazole: Similar in structure but with a methyl group instead of chlorine. It has different reactivity and biological activity.
Uniqueness of 5-Chlorothiazole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 5th position makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGBTGGBNZEUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569693 | |
Record name | 5-Chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4175-73-9 | |
Record name | 5-Chlorothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4175-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-Chlorothiazole serves as a versatile starting material for creating diverse heterocyclic compounds, particularly those containing the thiazole ring. Its reactivity stems from the presence of chlorine, which can be readily substituted, and the inherent properties of the thiazole ring itself. For example, researchers have utilized this compound derivatives in the development of novel oxazolo[4,5-c]quinoline-4(5H)-ones and thiazolo[4,5-c]quinoline-4(5H)-ones, showcasing its potential in medicinal chemistry. []
A: Research indicates that Schiff bases derived from this compound, particularly N-bis-(salicylidene)-2-4-diamino-5-chlorothiazole and N-bis-(5methylsalicylidene)-2-4 diamino-5-chloro-thiazole, can act as ligands in the formation of metal complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). [] These Schiff bases coordinate to the metal ions through the oxygen atom of the phenolic OH group and the nitrogen atom of the azomethine group. [] The resulting complexes exhibit diverse structural characteristics, ranging from monomeric to dimeric forms, depending on the specific metal ion and ligand involved. []
A: this compound-based metal complexes have shown promise in various fields. For instance, studies have investigated their antimicrobial (antibacterial and fungicidal) and pesticidal activities. [] This suggests that these complexes could be further explored for the development of new antimicrobial agents and pesticides.
A: While the provided research doesn't delve into specific interactions of this compound itself with biological targets, there's evidence pointing to the biological relevance of its derivatives. The study mentioning "T4 Lysozyme L99A/M102H with 2-amino-5-chlorothiazole bound" suggests that a derivative of this compound, 2-amino-5-chlorothiazole, can interact with a modified version of T4 lysozyme, a well-known enzyme with antibacterial properties. [] This highlights the potential of this compound derivatives to interact with biologically relevant proteins.
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